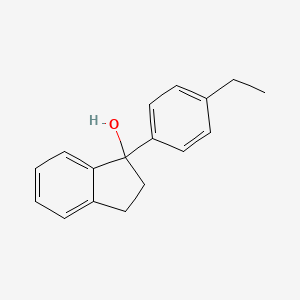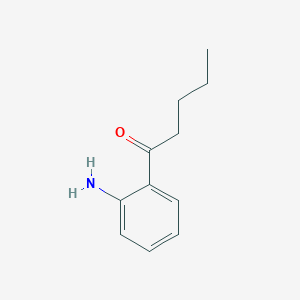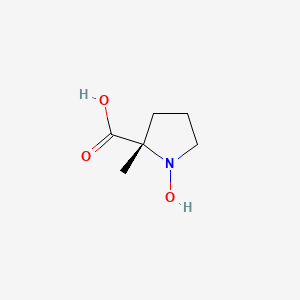
1-Hydroxy-2-methyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2-methyl-L-proline is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and structure This compound is characterized by the presence of a hydroxyl group and a methyl group attached to the proline ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-methyl-L-proline can be synthesized through several methods. One common approach involves the condensation of 5-hydroxy-2-pentanone with a cyaniding reagent, followed by hydrolysis to obtain 2-amino-5-hydroxy-2-methyl pentanoic acid. This intermediate is then salified and resolved to precipitate optically active 2-amino-5-hydroxy-2-methylvaleric acid. The final steps involve protecting the amino group, chlorinating the compound, and cyclizing it to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield, low cost, and scalability. Reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2-methyl-L-proline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl and methyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Hydroxy-2-methyl-L-proline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Hydroxy-2-methyl-L-proline exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with proteins, influencing their folding and stability. Additionally, the compound can modulate enzyme activity by acting as a competitive inhibitor or substrate . These interactions play a crucial role in its biological and pharmacological activities.
Comparison with Similar Compounds
1-Hydroxy-2-methyl-L-proline can be compared with other proline analogues such as trans-4-hydroxy-L-proline, cis-4-hydroxy-L-proline, and L-azetidine-2-carboxylic acid . While these compounds share structural similarities, this compound is unique due to the presence of both a hydroxyl and a methyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in multiple fields. Its unique structure allows it to participate in diverse chemical reactions and interact with various biological targets, making it a valuable tool for scientific research and industrial applications.
Properties
CAS No. |
61856-90-4 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2S)-1-hydroxy-2-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-6(5(8)9)3-2-4-7(6)10/h10H,2-4H2,1H3,(H,8,9)/t6-/m0/s1 |
InChI Key |
LWJRZKMTKNEWMH-LURJTMIESA-N |
Isomeric SMILES |
C[C@]1(CCCN1O)C(=O)O |
Canonical SMILES |
CC1(CCCN1O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-chloro-3-[(diethoxyphosphoryl)amino]propanoate](/img/structure/B14564246.png)
![3,5-Bis{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2,6-dicarboxylic acid](/img/structure/B14564259.png)
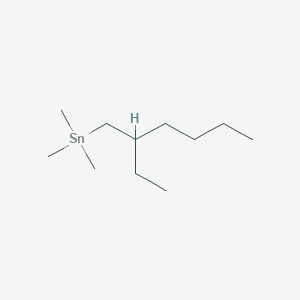
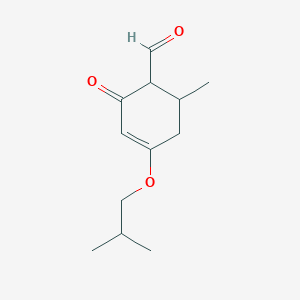
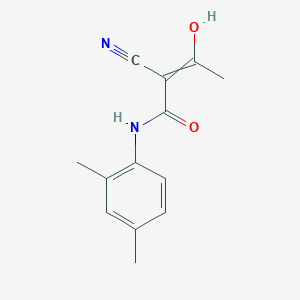
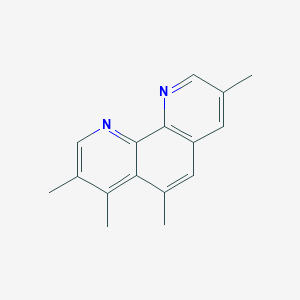
![4-Hydroxy-1-[4-(3-phenylprop-2-EN-1-YL)piperazin-1-YL]butan-1-one](/img/structure/B14564278.png)
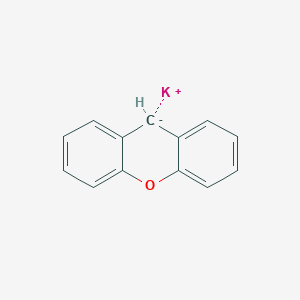
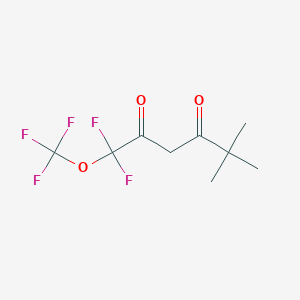
![5-(Methylsulfanyl)-1,4,6,7-tetraphenyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B14564288.png)
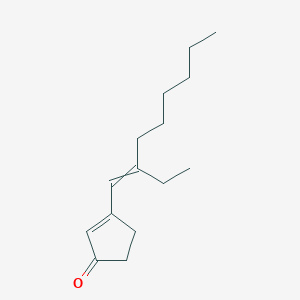
![N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B14564308.png)
